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Compound of Interest

Compound Name: 2-Bromo-6-cyanopyrazine

CAS No.: 859064-02-1

Cat. No.: B1440216

Get Quote

The precise characterization of 2-Bromo-6-cyanopyrazine is fundamental for its identification

in complex reaction mixtures.

Table 1: Core Chemical Identity
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Property Data

Chemical Name 2-Bromo-6-cyanopyrazine

Synonyms
6-Bromopyrazine-2-carbonitrile; 2-Bromo-6-

pyrazinecarbonitrile

CAS Number 859064-02-1

Molecular Formula C₅H₂BrN₃

Molecular Weight 183.99 g/mol

SMILES N#Cc1cncc(Br)n1

InChI Key
InChI=1S/C5H2BrN3/c6-5-3-8-2-4(1-7)9-5/h2-

3H

Appearance White to off-white solid

Table 2: Physicochemical Parameters

Parameter Value Note

Melting Point 72–73 °C Experimental value [1]

Boiling Point 251.8 ± 35.0 °C Predicted at 760 mmHg

Density 1.86 ± 0.1 g/cm³ Predicted

pKa -4.04 ± 0.10 Predicted (Very weak base)

Solubility DMSO, Methanol, DCM Low solubility in water

Storage -20 °C
Moisture sensitive; store under

inert gas

Part 2: Synthetic Pathways[1][4][5]
The synthesis of 2-Bromo-6-cyanopyrazine requires careful control of regioselectivity, as

pyrazine rings are prone to multiple substitutions. Two primary routes are industrially relevant:

the Sandmeyer-type transformation (Route A) and Controlled Monocyanation (Route B).
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Route A: Sandmeyer Transformation (Laboratory Scale)
This route starts from 2-amino-6-cyanopyrazine. The amino group is converted to a diazonium

species using tert-butyl nitrite (tBuONO) or sodium nitrite, followed by displacement with

copper(II) bromide (CuBr₂). This method is preferred for small-scale, high-purity synthesis as it

avoids the formation of bis-cyano byproducts.

Route B: Pd-Catalyzed Monocyanation (Industrial Scale)
Starting from commercially available 2,6-dibromopyrazine, a palladium-catalyzed cyanation is

performed. Stoichiometry is critical here; using exactly 0.9–1.0 equivalents of zinc cyanide

(Zn(CN)₂) prevents the formation of 2,6-dicyanopyrazine.

Figure 1: Synthetic Strategies for 2-Bromo-6-cyanopyrazine
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Caption: Figure 1. Dual synthetic pathways.[1][2] Route A (Blue) utilizes Sandmeyer chemistry

for specificity. Route B (Green) uses Pd-catalysis, requiring strict stoichiometric control to avoid

byproducts (Red).

Part 3: Analytical Characterization
Validating the identity of 2-Bromo-6-cyanopyrazine relies on distinguishing it from its isomers

(e.g., 2-bromo-5-cyanopyrazine).

Proton NMR (¹H-NMR)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1440216/docs?utm_src=pdf-body#part-1-chemical-identity-physicochemical-properties-1-2
https://www.benchchem.com/product/b1440216/docs?utm_src=pdf-body-img#part-1-chemical-identity-physicochemical-properties-1-2
https://patents.google.com/patent/CN1962647A/en
https://air.unipr.it/retrieve/e177fbc7-48a2-50b0-e053-d805fe0adaee/Org%20Lett%20Template%2003-11-2016%20Post%20Print.pdf
https://www.benchchem.com/product/b1440216/docs?utm_src=pdf-body#part-1-chemical-identity-physicochemical-properties-1-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1440216?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The pyrazine ring possesses two aromatic protons at positions C3 and C5. Due to the electron-

withdrawing nature of both the nitrile (-CN) and bromo (-Br) groups, these protons are highly

deshielded.

Prediction: Two singlets (or finely split doublets due to meta-coupling, J ~1.5 Hz) in the range

of 8.8 – 9.2 ppm.

Differentiation: The symmetry of 2,6-substitution typically results in chemical shifts that are

distinct from the 2,3- or 2,5-isomers, where coupling constants would differ significantly.

Mass Spectrometry (LC-MS)
Molecular Ion: [M+H]⁺ = 184.0 and 186.0.

Isotopic Pattern: The presence of one bromine atom dictates a characteristic 1:1 doublet

ratio for the M and M+2 peaks (¹⁹Br and ⁸¹Br isotopes). This is the definitive confirmation of

the monobromo species.

Part 4: Pharmaceutical Applications[1][4][5][7]
In drug discovery, 2-Bromo-6-cyanopyrazine functions as a scaffold for "Fragment-Based

Drug Design" (FBDD).

Mechanism of Action in Synthesis[6]
Site 1 (C2-Bromine): Undergoes Suzuki, Stille, or Buchwald-Hartwig couplings. This allows

the attachment of aryl or heteroaryl groups to build the core pharmacophore.

Site 2 (C6-Nitrile): Remains stable during C2-functionalization. Post-coupling, it can be

hydrolyzed to a primary amide (common in kinase inhibitors to form hydrogen bonds with the

hinge region of the ATP binding pocket) or reduced to an amine.

Case Study: CK2 Inhibitors Research indicates that 2,6-disubstituted pyrazines are potent

inhibitors of Casein Kinase 2 (CK2).[3] The pyrazine nitrogen atoms often interact with the

hinge region of the kinase, while the substituents at C2 and C6 occupy the hydrophobic pocket

and the solvent-exposed region, respectively [2].

Figure 2: Drug Discovery Workflow
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Caption: Figure 2. Stepwise elaboration of the scaffold. The bromine is displaced first to

establish the core structure, followed by nitrile modification to fine-tune solubility and binding

affinity.

Part 5: Handling & Safety Protocols
Hazard Classification (GHS):

Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.

Skin/Eye Irritation: Category 2/2A (H315, H319).

STOT-SE: Category 3 (H335) - Respiratory irritation.
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Operational Procedures:

Containment: All weighing and transfer operations must occur inside a certified chemical

fume hood.

PPE: Double nitrile gloves are recommended due to the potential permeability of

halogenated aromatics. Wear safety goggles and a lab coat.

Spill Management: Do not sweep dry dust. Dampen with an inert absorbent (vermiculite) to

avoid aerosolization of toxic particulates.

Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or acids

(risk of HCN evolution from the nitrile group under extreme acidic hydrolysis).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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